EB 47
Description
EB 47 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with an IC50 value of 45 nM. It has demonstrated efficacy in reducing infarct volume in preclinical models, including rat transient middle cerebral artery occlusion and cardiac reperfusion studies . Key physicochemical and pharmacological properties of this compound include:
- Molecular weight: 610.45 g/mol
- Purity: ≥99% (HPLC)
- Solubility: 3.05 mg/mL in water, 30.52 mg/mL in DMSO
- Storage: Stable at -20°C
- CAS number: 1190332-25-2
This compound is utilized in research focused on DNA damage repair mechanisms, apoptosis, and ischemic injury. Its bioactivity is supported by studies demonstrating its role in modulating PARP-1-mediated pathways, which are critical in cellular stress responses .
Properties
IUPAC Name |
2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-LLGQWWOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EB 47 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.
Chemical Reactions Analysis
2.1. Mechanism of Action
EB 47 primarily functions as a PARP-1 inhibitor, which plays a critical role in the cellular response to DNA damage. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to increased cell death in cancerous tissues that rely on this repair mechanism for survival. The inhibition is characterized by an IC50 value of approximately 45 nM, indicating its potency against PARP-1 .
2.2. Reaction Conditions and Solubility
The solubility of this compound varies depending on the solvent used:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| Water | 3.05 | 5 |
| DMSO | 30.52 | 50 |
This data is crucial for laboratory applications where precise concentrations are necessary for effective experimentation .
2.3. Stability and Storage
This compound should be stored at -20°C to maintain its stability and efficacy over time. The compound exhibits high purity levels (≥99%) as determined by HPLC analysis, ensuring that experimental results are reliable .
3.1. Biological Activity
Research has demonstrated that this compound significantly reduces infarct volume in both rat models of transient middle cerebral artery occlusion and cardiac reperfusion injury. These findings suggest that this compound's inhibition of PARP-1 may have therapeutic implications for conditions associated with ischemic injury .
3.2. Comparative Studies
Comparative studies have shown that while this compound is a potent inhibitor of PARP-1, it also exhibits modest activity against other members of the ARTD family, such as ARTD5, with an IC50 value of approximately 410 nM . This selectivity is beneficial for minimizing off-target effects during therapeutic applications.
Scientific Research Applications
EB 47 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: Employed in cellular assays to investigate the role of PARP-1 in various biological processes, including cell death and survival.
Medicine: Explored as a potential therapeutic agent for diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting PARP-1 and related enzymes.
Mechanism of Action
EB 47 exerts its effects by selectively inhibiting PARP-1, an enzyme involved in the repair of single-strand breaks in DNA. By mimicking the substrate NAD+, this compound binds to the active site of PARP-1, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Research Findings and Limitations
- This compound’s Unique Profile : Its high solubility in both water and DMSO distinguishes it from other PARP inhibitors, facilitating in vitro and in vivo studies .
- Gaps in Evidence : The provided sources lack direct comparisons with other PARP inhibitors, necessitating reliance on external data for contextual analysis.
Biological Activity
EB 47 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, highlighting its therapeutic potential in various medical conditions, particularly those related to ischemic injuries and neuroinflammation.
- Chemical Name: 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride
- Molecular Formula: C₁₄H₁₈N₄O₄
- Purity: ≥99%
- IC50 (PARP-1 Inhibition): 45 nM
This compound functions by mimicking NAD+ binding, which is crucial for the enzymatic activity of PARP-1. The compound binds with high affinity, influencing the allosteric regulation of PARP-1 and stabilizing its interaction with DNA. This mechanism is vital for its role in reducing cellular damage during ischemic events.
Neuroprotective Effects
Research indicates that this compound significantly reduces infarct volume in animal models of cerebral ischemia. In a rat model of transient middle cerebral artery occlusion, this compound administration led to a notable decrease in brain tissue damage, suggesting its potential as a neuroprotective agent in stroke management .
Cardiovascular Protection
In cardiac reperfusion models, this compound has demonstrated protective effects against ischemia-reperfusion injury. By inhibiting PARP-1, this compound mitigates oxidative stress and inflammation, which are critical factors in cardiac tissue damage following reperfusion .
Case Studies and Experimental Data
- Neuroinflammation and Blood-Brain Barrier Integrity
-
Allosteric Effects on PARP-1
- Research utilizing hydrogen/deuterium exchange-mass spectrometry revealed that this compound binding leads to significant allosteric changes in PARP-1, enhancing its stability and interaction with DNA. This was evidenced by increased protection from hydrogen/deuterium exchange at specific protein domains upon this compound treatment .
- Comparative Analysis with Other PARP Inhibitors
Summary of Biological Activities
| Activity Type | Model/Study | Outcome |
|---|---|---|
| Neuroprotection | Rat MCAO model | Reduced infarct volume |
| Cardiovascular health | Cardiac reperfusion model | Mitigated ischemia-reperfusion injury |
| Inflammation reduction | Leukocyte studies | Diminished inflammation and protected BBB |
| Allosteric modulation | HXMS studies | Enhanced stability and DNA interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
